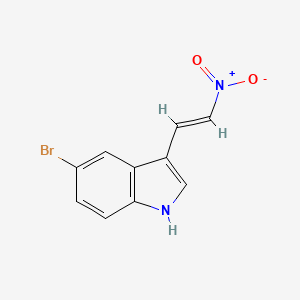

5-bromo-3-(2-nitrovinyl)-1H-indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-bromo-3-(2-nitrovinyl)-1H-indole involves various chemical reactions utilizing bromo and nitro functional groups. While specific synthesis pathways for this compound are not directly detailed in available literature, related syntheses involve nucleophilic addition reactions under solvent-free conditions with ultrasound activation, demonstrating the compound's synthetic accessibility through modern chemical methodologies (Baron, Métay, Lemaire, & Popowycz, 2012).

Molecular Structure Analysis

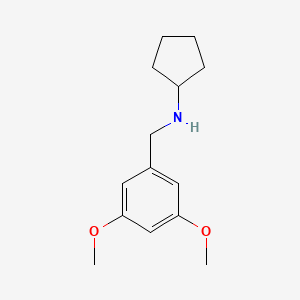

The molecular structure of 5-bromo-3-(2-nitrovinyl)-1H-indole features a bromo substituent at the 5-position and a 2-nitrovinyl group at the 3-position of the indole ring. These groups influence the electronic and spatial configuration of the molecule, affecting its reactivity and interactions. The crystal structure analysis of related compounds reveals short intermolecular connections and atom-to-atom interaction percentages, hinting at the potential steric and electronic properties of 5-bromo-3-(2-nitrovinyl)-1H-indole (Barakat et al., 2017).

Chemical Reactions and Properties

5-bromo-3-(2-nitrovinyl)-1H-indole participates in Michael addition reactions under specific conditions, such as solvent-free environments and ultrasound activation. These reactions demonstrate the compound's reactivity towards nucleophiles, forming various derivatives that can be further functionalized (Baron et al., 2012). Its chemical properties are influenced by the presence of electron-withdrawing and electron-donating groups, facilitating a range of chemical transformations.

Physical Properties Analysis

The physical properties of 5-bromo-3-(2-nitrovinyl)-1H-indole, such as melting point, boiling point, and solubility, are determined by its molecular structure. The bromo and nitrovinyl groups contribute to its polarity, potentially affecting its solubility in various solvents. Although specific physical properties are not detailed in the provided research, related compounds exhibit good thermal stability, suggesting similar behavior (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-bromo-3-(2-nitrovinyl)-1H-indole, including reactivity and stability, are influenced by the nitrovinyl and bromo functional groups. These groups allow for diverse chemical reactions, including Michael addition, facilitating the synthesis of a wide range of derivatives with potential applications in various fields of chemistry (Baron et al., 2012).

Aplicaciones Científicas De Investigación

Structural Analysis

5-Bromo-3-(2-Nitrovinyl)-1H-Indole and its derivatives are studied for their unique structural properties. For instance, Garcia et al. (1999) analyzed the structures of 3-substituted 5-nitroindoles, revealing how the nitro groups are rotated out of the plane of the indole backbone, influencing the compound's chemical behavior and potential applications (Garcia, Billodeaux, & Fronczek, 1999).

Antifungal Activity

Some derivatives of 5-Bromo-3-(2-Nitrovinyl)-1H-Indole exhibit notable antifungal properties. Canoira et al. (1989) synthesized 3-(2′-nitrovinyl)indoles and discovered that certain derivatives displayed antifungal activity against Candida albicans, comparable to ketoconazole, a commonly used antifungal drug (Canoira et al., 1989).

Synthesis Techniques

Research into efficient synthesis methods for 5-Bromo-3-(2-Nitrovinyl)-1H-Indole derivatives is ongoing. Baron et al. (2012) demonstrated a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole, showcasing a method that avoids preliminary NH protection, leading to improved synthesis efficiency (Baron, Métay, Lemaire, & Popowycz, 2012).

Fluorescence Applications

Singh and Ansari (2017) synthesized fluorescent organic nanoparticles of 3-styrylindoles, including a derivative of 5-Bromo-3-(2-Nitrovinyl)-1H-Indole. These nanoparticles showed potential for applications in fluorescence due to their unique emission characteristics (Singh & Ansari, 2017).

Crystal Structure and Thermal Analysis

Barakat et al. (2017) conducted a detailed analysis of the crystal structure and thermal properties of a compound closely related to 5-Bromo-3-(2-Nitrovinyl)-1H-Indole. They provided insights into intermolecular interactions and thermal stability, essential for understanding the compound's potential in various applications (Barakat et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIAWMREHPRQEK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(2-nitrovinyl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)

![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)

![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)

![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)

![2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5812654.png)

![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5812655.png)

![2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)